

In Vitro Activity of Benazeprilat: A Technical Guide

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Compound of Interest

Compound Name: Benazepril Hydrochloride

Cat. No.: B193159

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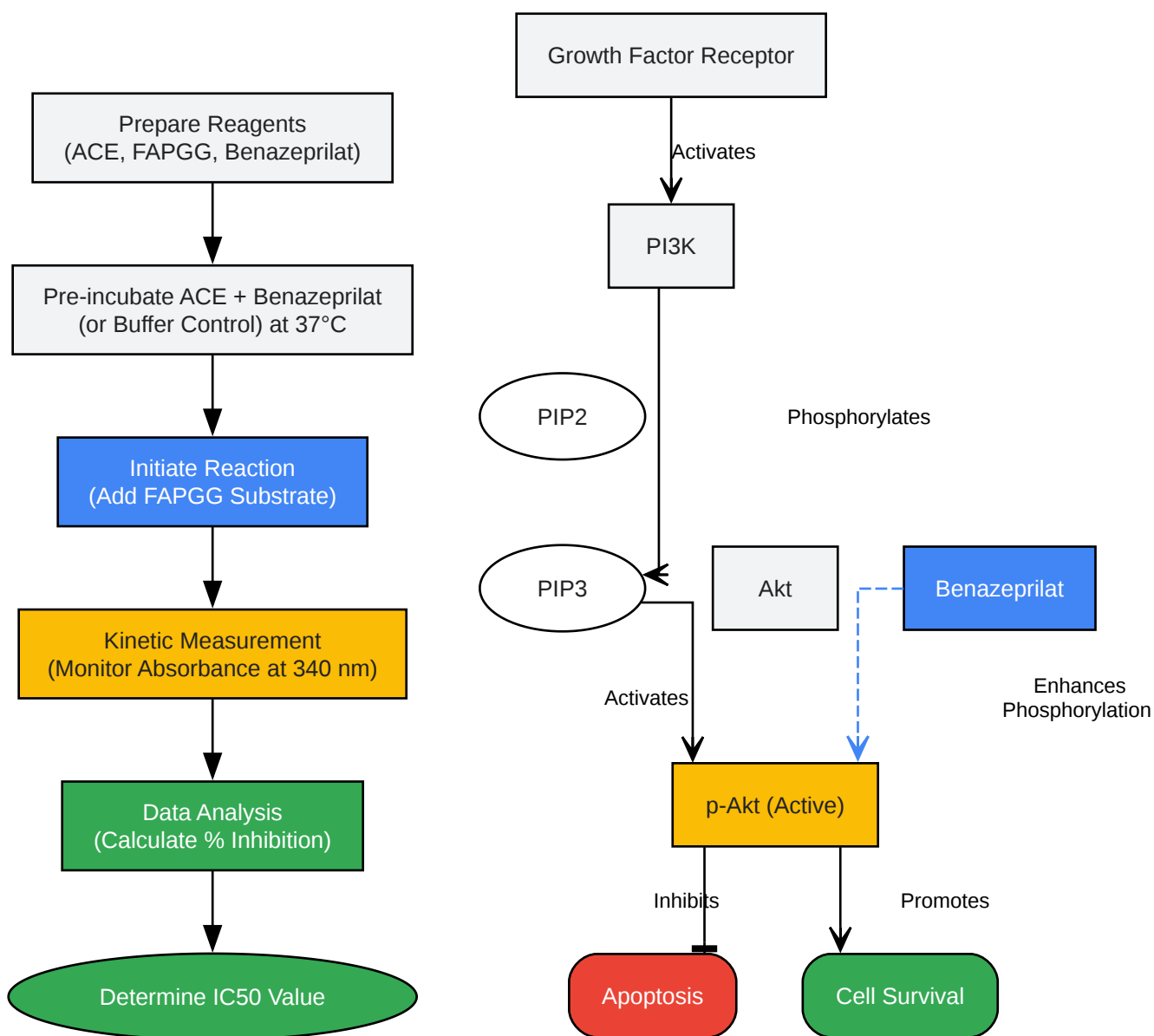
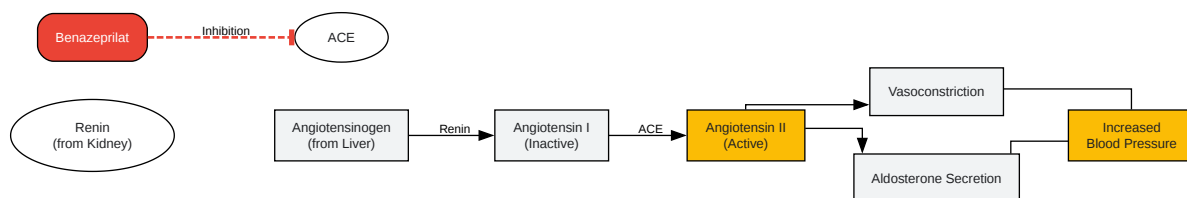
For Researchers, Scientists, and Drug Development Professionals

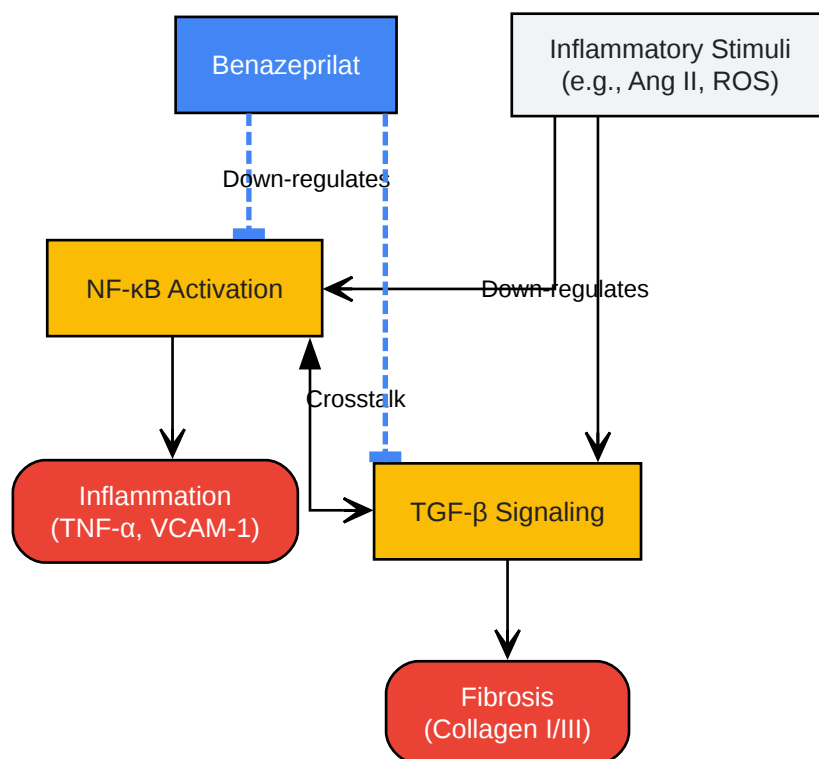
This technical guide provides an in-depth overview of the in vitro activity of benazeprilat, the active metabolite of the prodrug benazepril. Benazeprilat is a potent, non-sulfhydryl inhibitor of the angiotensin-converting enzyme (ACE) and is the primary mediator of the therapeutic effects observed with benazepril administration. This document details its core mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its influence on other key cellular signaling pathways.

Primary Mechanism of Action: ACE Inhibition

Benazepril is a prodrug that is rapidly metabolized in vivo, primarily in the liver, through the cleavage of its ester group to form the pharmacologically active diacid metabolite, benazeprilat. [1] The principal mechanism of action of benazeprilat is the potent and competitive inhibition of the Angiotensin-Converting Enzyme (ACE), also known as peptidyl-dipeptidase A. [2]

ACE is a critical zinc-dependent metalloproteinase and a central component of the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. [2] Angiotensin II exerts multiple physiological effects, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention. By inhibiting ACE, benazeprilat disrupts this cascade, leading to decreased plasma levels of angiotensin II. This reduction in angiotensin II results in vasodilation and decreased aldosterone secretion, which are the primary effects behind its use as an antihypertensive agent. [2]





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